Leniolisib phosphate
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Overview
Description
Leniolisib phosphate is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is primarily used for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency caused by mutations in the PIK3CD or PIK3R1 genes . This compound is marketed under the brand name Joenja and was approved for medical use in the United States in March 2023 .
Preparation Methods
. The industrial production methods for leniolisib phosphate are not widely documented, but it typically involves multi-step organic synthesis processes that ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Leniolisib phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leniolisib phosphate has a wide range of scientific research applications, including:
Mechanism of Action
Leniolisib phosphate exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule involved in the activation of the AKT pathway . By blocking this pathway, this compound helps to normalize immune function, reducing lymphoproliferation and improving immune cell subsets .
Comparison with Similar Compounds
Leniolisib phosphate is unique in its high selectivity for PI3Kδ. Similar compounds include:
Idelalisib: A first-in-class PI3Kδ inhibitor used for the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed or refractory chronic lymphocytic leukemia.
Copanlisib: A PI3Kα and PI3Kδ inhibitor used for the treatment of relapsed follicular lymphoma.
Alpelisib: A PI3Kα inhibitor used for the treatment of PIK3CA-mutated breast cancer.
Umbralisib: A PI3Kδ and casein kinase-1 epsilon inhibitor used for the treatment of relapsed or refractory marginal zone lymphoma.
This compound stands out due to its specific targeting of PI3Kδ, making it particularly effective for treating APDS.
Biological Activity
Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.
- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.
Pharmacodynamics
In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .
Key Findings from Clinical Trials:
- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .
Case Studies
A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:
- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .
Safety Profile
Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |
Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |
Lymph node size reduction | 62.7% vs. placebo |
Spleen volume reduction | 37.6% vs. placebo |
Common adverse events | Mild gastrointestinal symptoms |
Properties
CAS No. |
1354691-97-6 |
---|---|
Molecular Formula |
C21H28F3N6O6P |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChI Key |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leniolisib phosphate; Leniolisib monophosphate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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